![molecular formula C10H12O3S B12632047 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid CAS No. 918828-25-8](/img/structure/B12632047.png)
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a sulfanyl group, which is further connected to a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with a suitable thiol compound under reflux conditions. The reaction is monitored using thin-layer chromatography to ensure completion . The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfanyl group can be reduced to form thiol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters depending on the substituents introduced.
Scientific Research Applications
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or signaling molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Hydroxyphenyl)sulfanyl]-2,2,4,4-tetramethylpentanoic acid: This compound has a similar structure but with additional methyl groups, which can affect its chemical properties and reactivity.
4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid: Another structurally related compound with potential differences in biological activity and applications.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl and sulfanyl groups provide versatility in chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
918828-25-8 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12O3S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13) |
InChI Key |
NKSSVSWIHMSNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Triphenylmethoxy)propyl]thymine](/img/structure/B12631972.png)
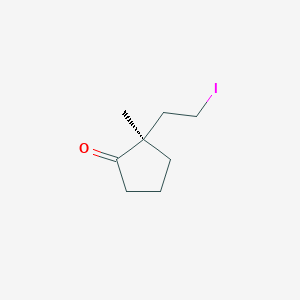
![8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde](/img/structure/B12631984.png)
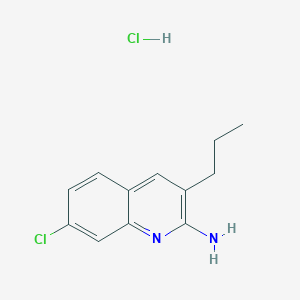
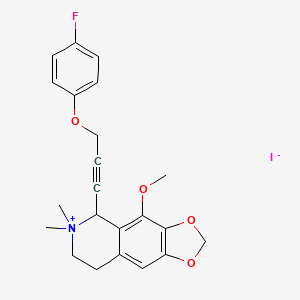
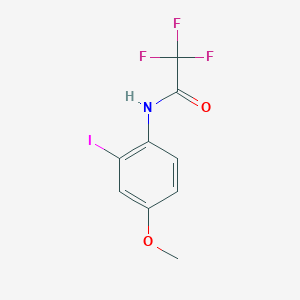
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
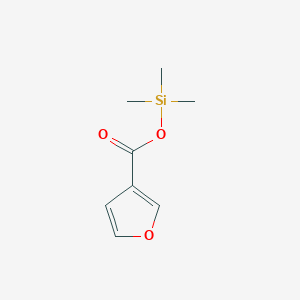
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)
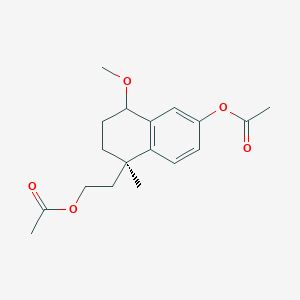
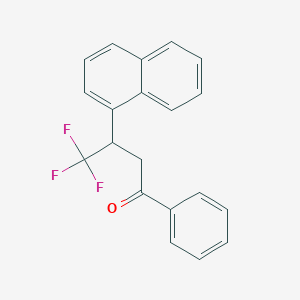

![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
